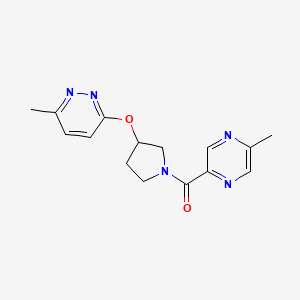

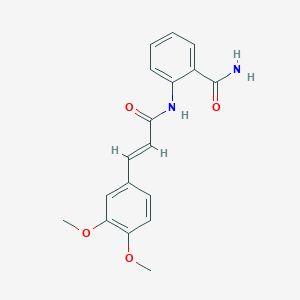

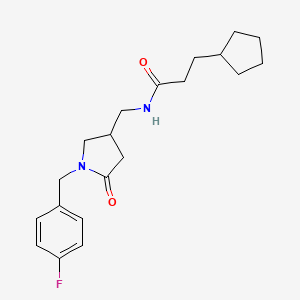

![molecular formula C20H22N2O3S B2602551 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide CAS No. 898465-60-6](/img/structure/B2602551.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound. This compound also features a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,4-dihydro-2H-quinolin-7-yl core, followed by functionalization with the cyclopropanecarbonyl and 4-methylbenzenesulfonamide groups. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a quinoline ring system, a sulfonamide group, and a cyclopropane ring. The presence of these functional groups suggests that the compound could exhibit interesting chemical properties and reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The quinoline ring system is aromatic and would be expected to undergo reactions typical of aromatic compounds. The sulfonamide group could potentially undergo hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance the compound’s water solubility, while the aromatic quinoline ring could contribute to its lipophilicity .Applications De Recherche Scientifique

Chemical Properties and Synthesis

The study of 6-[3-(p-Tolylsulfonylamino)propyl]diquinothiazine1 highlights the chemical structure and potential anticancer activity against renal cancer cell line UO-31. The molecular structure facilitates intramolecular hydrogen bonding and π–π stacking interactions, suggesting a mechanism for its bioactivity (Jeleń et al., 2013).

A novel synthesis route for hexaazacyclophanes with potential for cleaving the mRNA 5′-cap structure has been developed. This synthesis could be pertinent in the study of gene expression regulation and potential therapeutic applications (Zhang, Mikkola, & Lönnberg, 2005).

Potential Bioactivity

Research on N-(2-Bromobenzyl)cinchoninium bromide, a chiral quaternary ammonium salt, demonstrates weak intramolecular hydrogen bonding and potential for bioactivity, highlighting the importance of molecular structure in biological interactions (Skórska-Stania et al., 2012).

Exploratory studies on the structural properties of potent human carbonic anhydrase inhibitors bearing a similar sulfonamide moiety indicate significant inhibition of enzyme activity, with potential implications in therapeutic applications for diseases where carbonic anhydrase is a target (Buemi et al., 2019).

Application in Material Science

- Synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines present a range of fluorescence quantum yields, indicating potential applications in material science for fluorescence-based technologies and invisible ink dyes (Bogza et al., 2018).

Antitubercular Potential

- A study on N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide explores its potential as an antitubercular agent by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting a plausible inhibitory action against tuberculosis (Purushotham & Poojary, 2018).

Propriétés

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-14-4-10-18(11-5-14)26(24,25)21-17-9-8-15-3-2-12-22(19(15)13-17)20(23)16-6-7-16/h4-5,8-11,13,16,21H,2-3,6-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHMFRAWUQLASB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

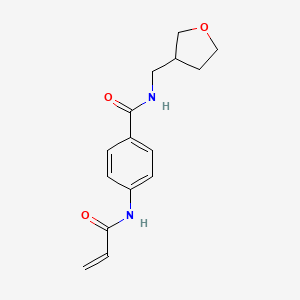

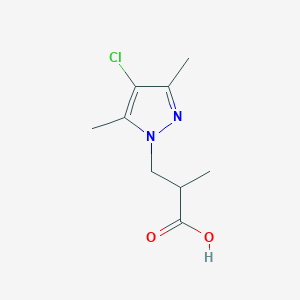

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602471.png)

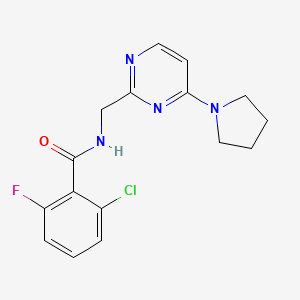

![3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2602475.png)

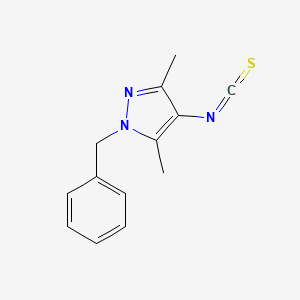

![(E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2602477.png)

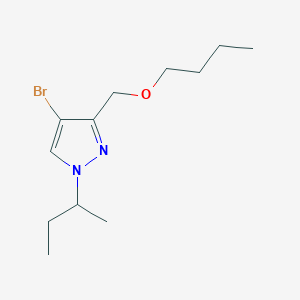

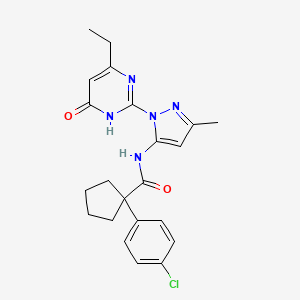

![4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602480.png)